molecular formula C23H21Br2ClN2O3 B11568266 N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-YL)phenoxy]acetohydrazide

N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-YL)phenoxy]acetohydrazide

Cat. No.: B11568266
M. Wt: 568.7 g/mol
InChI Key: CTXFEXXQTBKSIQ-LUOAPIJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-YL)phenoxy]acetohydrazide is a complex organic compound that features a combination of aromatic, furan, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-YL)phenoxy]acetohydrazide typically involves a multi-step process:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the coupling of the furan ring with a chlorophenyl derivative using a palladium-catalyzed cross-coupling reaction.

    Formation of the hydrazide: The hydrazide moiety is introduced by reacting the intermediate with hydrazine under controlled conditions.

    Final condensation: The final step involves the condensation of the hydrazide with the dibromo-methylphenoxy derivative under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-YL)phenoxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-YL)phenoxy]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

    Industry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-YL)phenoxy]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[2,4-dichloro-3-methyl-6-(propan-2-YL)phenoxy]acetohydrazide
  • N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[2,4-dibromo-3-ethyl-6-(propan-2-YL)phenoxy]acetohydrazide

Uniqueness

The uniqueness of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-YL)phenoxy]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H21Br2ClN2O3

Molecular Weight

568.7 g/mol

IUPAC Name

N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2-(2,4-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C23H21Br2ClN2O3/c1-13(2)18-10-19(24)14(3)22(25)23(18)30-12-21(29)28-27-11-17-8-9-20(31-17)15-4-6-16(26)7-5-15/h4-11,13H,12H2,1-3H3,(H,28,29)/b27-11+

InChI Key

CTXFEXXQTBKSIQ-LUOAPIJWSA-N

Isomeric SMILES

CC1=C(C=C(C(=C1Br)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)C(C)C)Br

Canonical SMILES

CC1=C(C=C(C(=C1Br)OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.